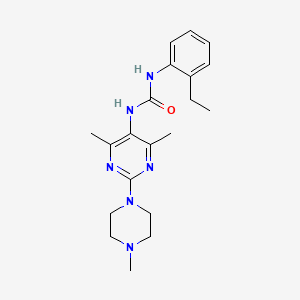![molecular formula C22H23ClN4O5 B2506557 ethyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate CAS No. 921806-24-8](/img/structure/B2506557.png)
ethyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , ethyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate, is a complex molecule that appears to be related to a family of heterocyclic compounds. These compounds are characterized by the presence of multiple ring structures, including pyridine and pyrimidine rings, which are often substituted with various functional groups such as chlorophenyl groups, methyl groups, and ethyl ester groups. The presence of these functional groups can significantly affect the molecule's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate involves the preparation and X-ray diffraction analysis of the crystal structure, indicating a monoclinic space group and the presence of two crystallographically independent molecules in the asymmetric unit . Another related compound, ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, was synthesized through a cyclization reaction catalyzed by piperidine, followed by reactions with different hydrazines to yield a variety of derivatives . These studies suggest that the synthesis of such compounds often involves complex reactions and careful analysis to determine the structure of the resulting molecules.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction . This technique allows for the precise determination of the molecular geometry, including bond lengths and angles, as well as the overall three-dimensional arrangement of the atoms within the crystal. The molecular structure is crucial for understanding the compound's reactivity and interactions with other molecules.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various reactions. For example, the reaction of ethyl 3,3-diaminoacrylate with 5-acetyl-4-chloropyrimidines resulted in the formation of pyrido[4,3-d]pyrimidines and 6H-1,3,6,7-tetra-azaphenalenes through cyclocondensation, indicating the potential for nucleophilic substitution and condensation reactions . Additionally, the cyclization and subsequent reactions with hydrazines of a related compound led to the formation of tetrahydropyridine, dihydropyrazolone, and oxazole derivatives . These reactions highlight the versatility and reactivity of the pyrimidine and pyridine rings when substituted with various functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. For instance, the presence of hydrogen bonding, as seen in the supramolecular aggregation of related polysubstituted pyridines through C-H...O, C-H...F, and C-H...π interactions, can affect the compound's solubility, melting point, and crystal formation . The crystallographic data provided for a related compound, including the space group, cell dimensions, and density, are essential for understanding the material's physical properties . These properties are critical for the compound's potential applications in various fields, such as pharmaceuticals, where solubility and stability are key considerations.
Scientific Research Applications
Synthesis and Structural Analysis
- Unexpected Transformation and Antibacterial Activity : A cyclization reaction involving N-(4-chlorophenyl)-β-alanine and piperidine catalyst led to the formation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, which was further reacted to produce various derivatives. Some of these compounds exhibited weak antibacterial activity (Anusevičius et al., 2014).
- Crystal Structure Elucidation : The crystal structure of a similar compound, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, was determined using single-crystal X-ray diffraction, providing insights into its molecular arrangement (Hu Yang, 2009).
Synthesis of Derivatives
- Pyrido and Thieno Derivatives Synthesis : Several derivatives of ethyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate were synthesized, exploring the chemical diversity and potential biological activities of these compounds (Ahmed, 2003).
- Pyrrolopyridine Analogues and Antibacterial Activity : Synthesis of pyrrolopyridine analogs led to compounds with in vitro antibacterial activity, indicating potential applications in antimicrobial research (Toja et al., 1986).
Biological Activity Studies
- Antimicrobial and Anticancer Agents : Novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate exhibited significant antimicrobial and anticancer activities, highlighting the therapeutic potential of these compounds (Hafez et al., 2016).
- Inhibition of Gene Expression : Ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate and its analogs were identified as inhibitors of AP-1 and NF-κB mediated transcriptional activation, suggesting a role in gene regulation (Palanki et al., 2002).
properties
IUPAC Name |
ethyl 1-[3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O5/c1-3-32-21(30)13-8-10-26(11-9-13)19(28)16-12-25(2)18-17(16)24-22(31)27(20(18)29)15-6-4-14(23)5-7-15/h4-7,12-13H,3,8-11H2,1-2H3,(H,24,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVBGUVXGFYCTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

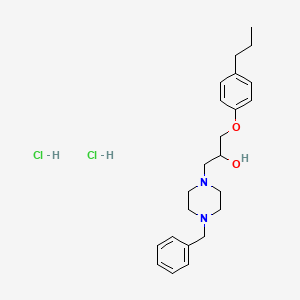
![4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one](/img/structure/B2506475.png)

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2506481.png)
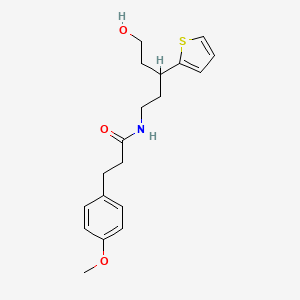
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506484.png)
![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2506485.png)
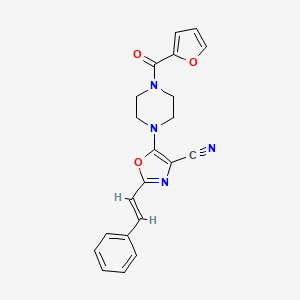


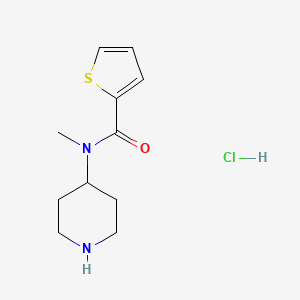

![N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2506494.png)
